9-keto Fluprostenol isopropyl ester
Overview
Description
9-keto Fluprostenol isopropyl ester is a synthetic compound derived from fluprostenol, a potent analog of prostaglandin F2α. It is an ester derivative that undergoes oxidation at carbon 9, making it a potential prodrug for 9-keto fluprostenol.
Biochemical Analysis
Biochemical Properties
It is known that it is an analog of prostaglandin E2 (PGE2) with structural modifications intended to give it a prolonged half-life and greater potency . It is anticipated that this analog will have strong affinity for EP receptors and act as a PGE2 agonist .
Cellular Effects
As an analog of PGE2, it is expected to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an analog of PGE2, it is expected to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-keto Fluprostenol isopropyl ester involves the esterification of fluprostenol with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
9-keto Fluprostenol isopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-keto fluprostenol, which may act as an agonist at EP receptors.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group, forming fluprostenol.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Hydrolysis reactions typically use acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: 9-keto fluprostenol.
Reduction: Fluprostenol.
Substitution: The corresponding carboxylic acid.
Scientific Research Applications
9-keto Fluprostenol isopropyl ester has several scientific research applications:
Lipid Biochemistry: It is used to study the metabolism of prostaglandins and their role in lipid biochemistry.
Ophthalmology: The compound is investigated for its potential use in treating ocular conditions, such as glaucoma.
Neuroscience: Research explores its effects on neural pathways and its potential as a neuroprotective agent.
Pharmaceutical Development: It serves as a model compound for developing new drugs targeting prostaglandin receptors.
Mechanism of Action
9-keto Fluprostenol isopropyl ester exerts its effects by acting as a prodrug for 9-keto fluprostenol. Upon administration, it undergoes hydrolysis to release 9-keto fluprostenol, which then interacts with prostaglandin receptors, particularly the FP and EP receptors. This interaction leads to various physiological effects, including modulation of intraocular pressure and inflammation .
Comparison with Similar Compounds
Similar Compounds
Fluprostenol: A potent analog of prostaglandin F2α, primarily acting through the FP receptor.
Travoprost: Another ester derivative of fluprostenol, used in ophthalmology for treating glaucoma.
Latanoprost: A prostaglandin analog used to reduce intraocular pressure in glaucoma patients.
Uniqueness
9-keto Fluprostenol isopropyl ester is unique due to its specific oxidation at carbon 9, which enhances its stability and potency compared to other prostaglandin analogs. This modification allows it to act as a prodrug, providing a sustained release of the active compound, 9-keto fluprostenol .
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-22,24,30,32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNVRDMSRTJEN-FFKVAXMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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